molecular formula C15H22N2O3S B256242 MFCD07330076

MFCD07330076

Cat. No.: B256242
M. Wt: 310.4 g/mol
InChI Key: SWEHKQMMDJFMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For this analysis, we focus on CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits the following key properties:

  • Physicochemical Properties:
    • Log Po/w: Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
    • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .
    • Polarity: Topological polar surface area (TPSA) of 40.46 Ų and molecular polarity parameter of 48.98.
  • Pharmacokinetic Profiles:
    • High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
    • Bioavailability score: 0.55 (moderate).
  • Synthetic Accessibility: Score of 2.07, indicating straightforward synthesis using palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) and aqueous media .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-15-12-21(19,20)11-14(15)17-8-6-16(7-9-17)10-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEHKQMMDJFMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07330076 typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

MFCD07330076 can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the dioxide group.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction could result in the removal of the dioxide group.

Scientific Research Applications

MFCD07330076 has several applications in scientific research:

Mechanism of Action

The mechanism of action for MFCD07330076 is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzylpiperazine moiety is known to enhance the bioactivity of the compound, potentially through interactions with neurotransmitter receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, physicochemical, and functional differences between CAS 1046861-20-4 and its analogs (similarity scores: 0.71–0.87) .

Structural and Functional Comparison

Property CAS 1046861-20-4 (MFCD13195646) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.72 g/mol
Substituents Bromo, chloro, boronic acid Bromo, chloro (meta-substitution) Bromo, dichloro (ortho/meta-substitution)
Log Po/w (XLOGP3) 2.15 2.30 (estimated) 2.85 (estimated)
Solubility (mg/mL) 0.24 0.18 (predicted) 0.09 (predicted)
BBB Permeability Yes Yes No
Synthetic Complexity Moderate (score: 2.07) High (due to steric hindrance) High (multiple halogens)

Key Findings

Impact of Substituent Positioning :

  • (3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula as CAS 1046861-20-4 but differs in substituent positions, leading to increased lipophilicity (higher Log P) and reduced solubility .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid’s additional chlorine atom reduces BBB permeability due to increased molecular weight and polarity .

Bioavailability Trends :

  • CAS 1046861-20-4 and its meta-substituted analog exhibit high BBB permeability, making them candidates for central nervous system (CNS)-targeted therapies. In contrast, ortho-substituted analogs show poor BBB penetration .

Synthetic Challenges: Multi-halogenated analogs (e.g., dichloro derivatives) require stringent reaction conditions and purification steps, lowering synthetic accessibility compared to mono-halogenated derivatives .

Case Study: Functional Analog from

For broader context, CAS 1533-03-5 (MDL: MFCD00039227), a trifluoromethyl-containing compound (C₁₀H₉F₃O), demonstrates how fluorination influences properties:

  • Log Po/w : 2.85 (XLOGP3) vs. 2.15 for CAS 1046861-20-4.
  • BBB Permeability : Retained despite higher molecular weight (202.17 g/mol), highlighting fluorine’s role in enhancing lipid solubility .

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